Cas no 1379367-19-7 (Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro-)

Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro- 化学的及び物理的性質
名前と識別子
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- Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro-
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- インチ: 1S/C7H4Br2ClNO2/c8-3-4-1-7(11(12)13)5(9)2-6(4)10/h1-2H,3H2
- InChIKey: CUKRPPRKCHQKMF-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=CC(Cl)=C(CBr)C=C1[N+]([O-])=O
Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR72096-5g |
4-Bromo-2-chloro-5-nitrobenzyl bromide |
1379367-19-7 | 5g |
£1197.00 | 2025-02-20 | ||
Apollo Scientific | OR72096-1g |
4-Bromo-2-chloro-5-nitrobenzyl bromide |
1379367-19-7 | 1g |
£399.00 | 2025-02-20 | ||
abcr | AB598121-1g |
4-Bromo-2-chloro-5-nitrobenzyl bromide; . |
1379367-19-7 | 1g |
€787.60 | 2024-07-19 |
Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro- 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro-に関する追加情報
Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro- (CAS No. 1379367-19-7): A Comprehensive Overview
Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro-, with the CAS number 1379367-19-7, is a highly versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its complex aromatic structure, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its unique combination of bromo, chloro, and nitro substituents makes it a valuable building block for the development of novel therapeutic agents.
The< strong>Benzene core of this molecule provides a stable aromatic platform, while the presence of< strong>bromo and< strong>chloro groups introduces reactive sites that can be selectively modified through various chemical transformations. The< strong>nitro group further enhances its reactivity, enabling it to participate in nucleophilic substitution reactions and undergo reduction to form amines. These properties make it an indispensable tool in the hands of medicinal chemists seeking to design molecules with specific biological activities.
In recent years, the< strong>Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro- derivative has been extensively studied for its potential applications in drug discovery. Its structural motifs are often found in natural products and synthetic analogs that exhibit a wide range of biological effects. For instance, derivatives of this compound have shown promise in the development of antimicrobial agents, anticancer drugs, and even neuroprotective compounds. The ability to fine-tune its electronic and steric properties by modifying its substituents allows researchers to tailor its pharmacological profile to target specific disease pathways.
The synthesis of< strong>Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro- involves a multi-step process that typically begins with the nitration of benzene followed by halogenation at specific positions. The introduction of bromomethyl groups further enhances its reactivity, making it suitable for subsequent functionalization. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce additional functional groups with high precision. These methods not only improve yield but also minimize unwanted side products, ensuring the purity of the final product.
The< strong>CAS No. 1379367-19-7 designation provides a unique identifier for this compound, facilitating its recognition and use in research and industrial settings. This standardized numbering system is essential for ensuring consistency across different laboratories and publications. Researchers often rely on such identifiers to access detailed chemical information, including spectroscopic data, solubility profiles, and safety guidelines.
In the realm of pharmaceutical research, the< strong>Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro- derivative has been incorporated into various drug candidates that are currently undergoing preclinical evaluation. Its structural features are particularly attractive for designing molecules that interact with biological targets such as enzymes and receptors. By leveraging computational modeling and high-throughput screening techniques, scientists have been able to identify promising derivatives that exhibit enhanced binding affinity and selectivity.
The< strong>nitro group in this compound plays a pivotal role in modulating its pharmacokinetic properties. Upon administration, it can be reduced to an amine group, which can influence the compound's solubility and metabolic clearance rates. This transformation is particularly relevant in drug development, where optimizing these parameters is crucial for achieving therapeutic efficacy while minimizing adverse effects.
The< strong>bromo and< strong>chloro substituents provide additional handles for further chemical manipulation. For example, they can be displaced by nucleophiles under controlled conditions, allowing for the introduction of diverse functional groups such as hydroxyl or carboxyl moieties. Such modifications can significantly alter the biological activity of the molecule, making it possible to fine-tune its therapeutic profile.
The growing interest in green chemistry has also influenced the synthesis of< strong>Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro-. Researchers are increasingly exploring sustainable methodologies that minimize waste generation and reduce reliance on hazardous reagents. Catalytic processes and solvent-free reactions are being developed as alternatives to traditional synthetic routes. These innovations not only align with environmental concerns but also enhance the efficiency of drug production.
In conclusion,< strong>Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro-, identified by CAS No.< strong>1379367-19-7, is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules. The ongoing advancements in synthetic chemistry and drug discovery continue to highlight its importance as a building block for novel therapeutic agents.
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